molecular formula C7H5N5O2 B12351720 2-imino-4-oxo-4aH-pteridine-6-carbaldehyde

2-imino-4-oxo-4aH-pteridine-6-carbaldehyde

Cat. No.: B12351720
M. Wt: 191.15 g/mol
InChI Key: OSQLMFNLIWILSI-UHFFFAOYSA-N
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Description

2-imino-4-oxo-4aH-pteridine-6-carbaldehyde is a heterocyclic compound belonging to the pteridine family Pteridines are bicyclic structures consisting of fused pyrimidine and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-4-oxo-4aH-pteridine-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 2,4,5-triaminopyrimidine with formic acid, followed by oxidation to yield the desired compound . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes steps such as precursor preparation, cyclization, and purification. Advanced techniques like continuous flow synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-imino-4-oxo-4aH-pteridine-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pteridines .

Scientific Research Applications

2-imino-4-oxo-4aH-pteridine-6-carbaldehyde has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 2-imino-4-oxo-4aH-pteridine-6-carbaldehyde exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, influencing various biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, altering their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-oxo-3,4-dihydro-pteridine-6-carbaldehyde
  • 2-amino-6-hydroxymethyl-3H-pteridin-4-one
  • Biopterine
  • Sapropterine
  • Sepiapterin

Uniqueness

2-imino-4-oxo-4aH-pteridine-6-carbaldehyde is unique due to its specific structural features and reactivity.

Properties

Molecular Formula

C7H5N5O2

Molecular Weight

191.15 g/mol

IUPAC Name

2-imino-4-oxo-4aH-pteridine-6-carbaldehyde

InChI

InChI=1S/C7H5N5O2/c8-7-11-5-4(6(14)12-7)10-3(2-13)1-9-5/h1-2,4H,(H2,8,12,14)

InChI Key

OSQLMFNLIWILSI-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC(=N)NC(=O)C2N=C1C=O

Origin of Product

United States

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